molecular formula C17H21FN4O3S B2814908 N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1448052-62-7

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2814908
CAS No.: 1448052-62-7
M. Wt: 380.44
InChI Key: MTNGQJHVKALEAH-UHFFFAOYSA-N
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Description

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a synthetic organic compound with potential applications in medicinal chemistry and pharmacology. This compound features a complex structure that includes a fluorobenzoyl group, a piperidine ring, and an imidazole sulfonamide moiety, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The initial step involves the preparation of the piperidine intermediate. This can be achieved by reacting 2-fluorobenzoyl chloride with piperidine under basic conditions to form 1-(2-fluorobenzoyl)piperidine.

  • Methylation: : The next step involves the methylation of the piperidine nitrogen. This can be done using methyl iodide in the presence of a base such as potassium carbonate.

  • Imidazole Sulfonamide Formation: : The final step involves the introduction of the imidazole sulfonamide group. This can be achieved by reacting the methylated piperidine intermediate with 1-methyl-1H-imidazole-4-sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring or the imidazole moiety.

  • Reduction: : Reduction reactions can occur at the carbonyl group of the fluorobenzoyl moiety.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

  • Medicinal Chemistry: : It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

  • Biological Studies: : The compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

  • Pharmacology: : It can be used in pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Industrial Applications: : The compound may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group may enhance its binding affinity to these targets, while the piperidine and imidazole sulfonamide moieties could modulate its activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(2-chlorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide: Similar structure but with a chlorine atom instead of fluorine.

    N-((1-(2-bromobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide: Similar structure but with a bromine atom instead of fluorine.

    N-((1-(2-methylbenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide can significantly influence its chemical and biological properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it unique compared to its analogs with different substituents.

Properties

IUPAC Name

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O3S/c1-21-11-16(19-12-21)26(24,25)20-10-13-6-8-22(9-7-13)17(23)14-4-2-3-5-15(14)18/h2-5,11-13,20H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNGQJHVKALEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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